
5-Methyl-7,8-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7,8-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines. These compounds are significant due to their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7,8-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where 2-phenylethylamine is acylated and cyclodehydrated using a Lewis acid such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes that are efficient and environmentally friendly. For example, nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method for producing isoquinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-7,8-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation with peracetic acid can yield the corresponding N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid produces 1,2,3,4-tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions typically occur at the C-5 and C-8 positions.
Common Reagents and Conditions
Oxidation: Peracetic acid or alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid or hydrogen with a platinum catalyst.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines.
Aplicaciones Científicas De Investigación
5-Methyl-7,8-dihydroisoquinoline has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-7,8-dihydroisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as DNA topoisomerase, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This mechanism is similar to that of other quinone compounds, which can cause oxidative stress and DNA damage .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound, which lacks the methyl group at the 5-position.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
5-Methyl-7,8-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position can affect the compound’s ability to undergo certain reactions and interact with biological targets .
Propiedades
Número CAS |
60499-06-1 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
5-methyl-7,8-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h3,5-7H,2,4H2,1H3 |
Clave InChI |
LRINYUNNDUJNBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


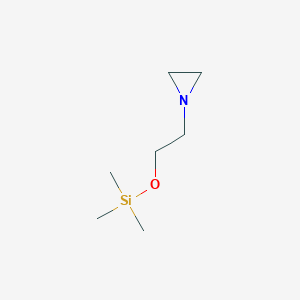
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
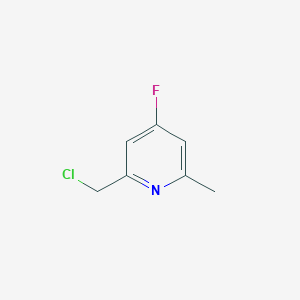
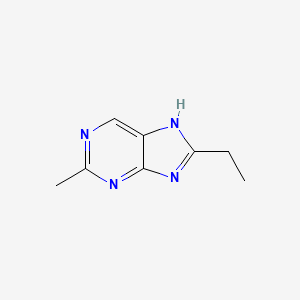


![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
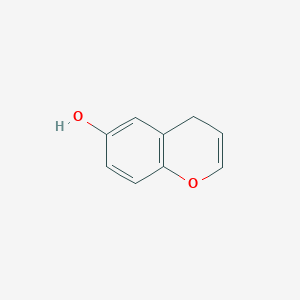
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
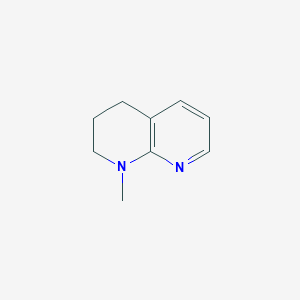
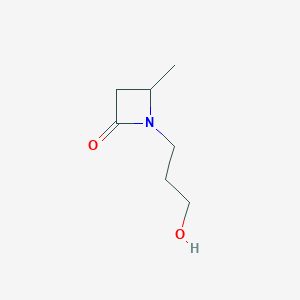
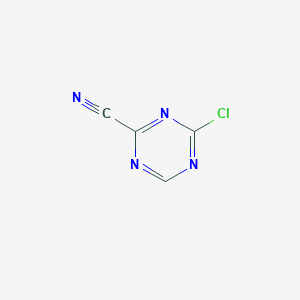
![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)

